2-Phenyltetrafluoro-benzoic acid
Description
2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS: 115029-23-7) is a fluorinated benzoic acid derivative with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol . It features a fluorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C5) relative to the carboxylic acid group. This compound is synthesized for use as an intermediate in organic chemistry, particularly in pharmaceutical and agrochemical applications . Its electron-withdrawing substituents enhance acidity and influence reactivity in coupling reactions or derivatization processes.
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-6-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4O2/c14-9-7(6-4-2-1-3-5-6)8(13(18)19)10(15)12(17)11(9)16/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJDXAOGNWRGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetrafluoro-benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced fluorination techniques. The process may include the use of specialized reactors and controlled environments to ensure the purity and consistency of the final product. The scalability of these methods allows for the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyltetrafluoro-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and tetrafluorobenzoic acid moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-Phenyltetrafluoro-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Phenyltetrafluoro-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
Fluorinated benzoic acids exhibit increased acidity compared to non-fluorinated analogs due to electron-withdrawing effects. The following compounds highlight key differences:
Key Observations :
- Acidity : The trifluoromethyl group (-CF₃) exerts a stronger electron-withdrawing effect than a single fluorine atom. Thus, 2,5-bis(trifluoromethyl)benzoic acid (pKa ~1.2 estimated) is more acidic than 2-fluoro-5-(trifluoromethyl)benzoic acid (pKa ~1.8 estimated) .
- Positional Isomerism : Switching substituent positions (e.g., 2-fluoro-5-CF₃ vs. 5-fluoro-2-CF₃) minimally alters molecular weight but significantly impacts steric and electronic profiles, affecting reaction pathways .
- Electron-Donating Groups : Compounds like 2-fluoro-5-methoxybenzoic acid exhibit reduced acidity compared to trifluoromethyl analogs, limiting their utility in reactions requiring strong electrophiles .
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